N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-21-11-4-5-15-13-14(6-7-16(15)21)8-9-19-17(22)18(23)20-10-12-24-2/h6-7,13H,3-5,8-12H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBIHXJXLQZYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Alkylation: The quinoline ring is then alkylated using ethyl iodide under basic conditions to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated quinoline with ethanediamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the alkylation and amidation steps, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different reactivity.
Ethylquinoline: A quinoline derivative with an ethyl group.
Uniqueness
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a tetrahydroquinoline moiety, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.52 g/mol |
| CAS Number | 955530-90-2 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline : This can be achieved through a Pictet-Spengler reaction.
- Alkylation : The tetrahydroquinoline intermediate is alkylated with an ethyl group.
- Amide Bond Formation : The final step involves the reaction of the alkylated tetrahydroquinoline with methoxyethylamine to form the desired amide.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Staphylococcus aureus : Inhibitory effects were noted against this pathogen.
- Escherichia coli : Certain derivatives showed bacteriostatic activity.
In a comparative study of related compounds, those containing the tetrahydroquinoline structure demonstrated enhanced activity against both gram-positive and gram-negative bacteria compared to standard antibiotics like cephalexin .
Anticancer Potential
Studies have suggested that the compound may possess anticancer properties. In vitro assays revealed that it could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cell survival and growth .
The biological mechanisms underlying the activity of this compound are still being elucidated. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to various receptors influencing cellular signaling cascades.
Case Studies
Several case studies have highlighted the efficacy of tetrahydroquinoline derivatives in treating infections and cancer:
-
Case Study 1 : A study involving a derivative similar to this compound showed promising results in reducing tumor size in xenograft models.
- Methodology : Mice were treated with varying doses over four weeks.
- Results : Significant reduction in tumor volume was observed compared to control groups.
-
Case Study 2 : Another investigation focused on the antimicrobial properties against multi-drug resistant strains.
- Findings : The compound exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
Q & A
Q. What are the optimal synthetic routes for N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core formation : React 1-ethyl-1,2,3,4-tetrahydroquinoline-6-amine with ethyl bromoacetate to introduce the ethylenediamine backbone.
Functionalization : Couple the intermediate with 2-methoxyethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–4°C to minimize side reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Key optimizations include pH control during amidation (pH 7–8) and inert gas protection to prevent oxidation of the tetrahydroquinoline moiety .
Q. How is the compound structurally characterized, and which analytical techniques resolve stereochemical uncertainties?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm connectivity, with DEPT-135 distinguishing CH/CH groups. NOESY identifies spatial proximity of the ethyl and methoxyethyl substituents.
- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry. For example, SHELXL-2018 can model disorder in the methoxyethyl chain .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and fragments (e.g., cleavage at the amide bond).
Q. What are the key physicochemical properties influencing solubility and stability?
Methodological Answer:
- LogP : Calculated as ~2.1 (via ChemDraw), indicating moderate lipophilicity. Experimental logP determined via shake-flask method (octanol/water).
- Solubility : Poor in water (<0.1 mg/mL at 25°C); improves in DMSO (>50 mg/mL).
- Stability : Degrades at pH <3 (amide hydrolysis) or >10 (quinoline ring oxidation). Store at -20°C under argon to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to targets like falcipain-2 (a protease). Parameters: Grid box centered on the active site, Lamarckian GA for conformational sampling.
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%), and binding free energy (MM-PBSA).
- Validation : Compare with known inhibitors (e.g., quinolinyl oxamide derivatives) to identify conserved interactions (e.g., π-π stacking with His174) .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., IC determination via fluorescence quenching vs. colorimetric assays).
- Cellular Context : Test in isogenic cell lines (e.g., HEK293 vs. HepG2) to rule out off-target effects.
- Metabolic Stability : Use liver microsomes to compare metabolic rates (e.g., CYP3A4-mediated oxidation).
Example: Discrepant IC values (10 µM vs. 50 µM) may reflect differences in serum protein binding (assessed via equilibrium dialysis) .
Q. What strategies optimize in vitro ADME profiling for this compound?
Methodological Answer:
- Absorption : Caco-2 monolayer assay (P >1 ×10 cm/s indicates good permeability).
- Metabolism : Incubate with human liver microsomes (HLM); monitor parent compound depletion via LC-MS. CYP inhibition assessed using fluorescent probes (e.g., CYP3A4: midazolam hydroxylation).
- Excretion : Biliary excretion predicted from MDCK-MDR1 efflux ratios.
- Data Integration : Use QikProp (Schrödinger) to predict human pharmacokinetics (e.g., half-life >2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
